molecular formula C14H13NO B6280758 1-(pyridin-3-yl)-2,3-dihydro-1H-inden-1-ol CAS No. 1178052-96-4

1-(pyridin-3-yl)-2,3-dihydro-1H-inden-1-ol

Cat. No.: B6280758
CAS No.: 1178052-96-4
M. Wt: 211.3
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Description

Molecular Formula: C₁₄H₁₃NO Molecular Weight: 211.26 g/mol Structure: The compound features a 2,3-dihydro-1H-inden-1-ol core fused with a pyridin-3-yl group at the 1-position.

Properties

CAS No.

1178052-96-4

Molecular Formula

C14H13NO

Molecular Weight

211.3

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(pyridin-3-yl)-2,3-dihydro-1H-inden-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-pyridylacetonitrile with cyclopentadiene in the presence of a strong base, followed by hydrolysis to introduce the hydroxyl group. The reaction conditions often require careful temperature control and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(pyridin-3-yl)-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is typically employed.

    Substitution: Reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products Formed:

    Oxidation: 1-(pyridin-3-yl)-2,3-dihydro-1H-inden-1-one.

    Reduction: 1-(piperidin-3-yl)-2,3-dihydro-1H-inden-1-ol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(pyridin-3-yl)-2,3-dihydro-1H-inden-1-ol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(pyridin-3-yl)-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the pyridine ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs in Therapeutic Development

Compound Name Key Structural Features Molecular Weight (g/mol) Biological Activity Reference
GDC-0879 Dihydroindenone oxime + pyrazole-pyridine 337.38 Potent B-Raf kinase inhibitor (IC₅₀: ~3 μM)
E2020 Dihydroindenone + piperidinylmethyl 413.90 Acetylcholinesterase inhibitor (Ki: <1 nM)
Aggrecanase Inhibitor (Compound 11) Dihydroindenol + benzyl/hydroxy groups 437.47 Selective aggrecanase inhibitor (IC₅₀: ~10 nM)

Key Observations :

  • GDC-0879: Incorporates a pyridin-4-yl group and oxime functionality, enhancing selectivity for B-Raf kinase. The dihydroindenone core facilitates binding to the kinase active site .
  • E2020: The dihydroindenone scaffold interacts with acetylcholinesterase’s catalytic gorge, while the piperidinylmethyl group improves blood-brain barrier penetration .
  • Aggrecanase Inhibitor: The cis-indanol scaffold mimics tyrosine residues, optimizing interactions with the aggrecanase P1' pocket .

Heterocyclic Variants

Compound Name Heterocycle Modification Molecular Weight (g/mol) Notable Properties Reference
1-(Pyrimidin-2-ylsulfanyl)-2,3-dihydro-1H-inden-2-ol Pyrimidine sulfanyl substituent 244.31 Potential building block for kinase inhibitors
3-Hydroxy-2-(pyridin-4-yl)-1H-inden-1-one Pyridin-4-yl + indenone 223.23 Fluorescent probe candidate

Key Observations :

  • Pyrimidine Sulfanyl Derivative : Replacing pyridine with pyrimidine introduces sulfur, which may enhance metabolic stability or metal-binding capacity .
  • Pyridin-4-yl Indenone: The ketone group (vs. alcohol in the parent compound) alters electron distribution, affecting solubility and reactivity .

Positional Isomers and Substituent Effects

Compound Name Substituent Position Molecular Weight (g/mol) Impact on Activity Reference
(1R)-4-Nitro-2,3-dihydro-1H-inden-1-ol Nitro group at C4, R-configuration 195.18 Chiral center influences enantioselective binding
(E)-5,6-Dimethoxy-2-(pyridin-4-ylmethylidene)-2,3-dihydro-1H-inden-1-one Dimethoxy + pyridinylidene 323.35 Extended conjugation enhances UV absorption

Key Observations :

  • Nitro Substituent: Electron-withdrawing groups like NO₂ at C4 may reduce metabolic oxidation but increase electrophilicity .
  • Dimethoxy Groups : Electron-donating methoxy groups at C5/C6 enhance π-π stacking in aromatic systems, relevant for DNA intercalation or receptor binding .

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